HG-9-91-01

Beschreibung

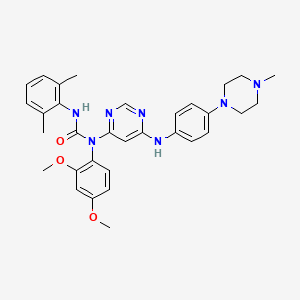

CHEMBL4553284 is a Unknown drug.

inhibits salt-inducible kinases; structure in first source

Eigenschaften

IUPAC Name |

1-(2,4-dimethoxyphenyl)-3-(2,6-dimethylphenyl)-1-[6-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H37N7O3/c1-22-7-6-8-23(2)31(22)36-32(40)39(27-14-13-26(41-4)19-28(27)42-5)30-20-29(33-21-34-30)35-24-9-11-25(12-10-24)38-17-15-37(3)16-18-38/h6-14,19-21H,15-18H2,1-5H3,(H,36,40)(H,33,34,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYUHRKLITDJEHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)N(C2=C(C=C(C=C2)OC)OC)C3=NC=NC(=C3)NC4=CC=C(C=C4)N5CCN(CC5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H37N7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401025699 | |

| Record name | 1-(2,4-Dimethoxyphenyl)-3-(2,6-dimethylphenyl)-1-[6-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401025699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

567.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1456858-58-4 | |

| Record name | 1-(2,4-Dimethoxyphenyl)-3-(2,6-dimethylphenyl)-1-[6-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401025699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of HG-9-91-01

For Researchers, Scientists, and Drug Development Professionals

Abstract

HG-9-91-01 is a potent and selective, ATP-competitive pan-inhibitor of the Salt-Inducible Kinase (SIK) family, comprising SIK1, SIK2, and SIK3. These serine/threonine kinases are key regulators of various physiological processes, including macrophage polarization, gluconeogenesis, and inflammatory responses. By inhibiting SIK activity, this compound modulates downstream signaling pathways, leading to significant anti-inflammatory effects. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its target profile, downstream signaling effects, and detailed experimental protocols for its characterization.

Core Mechanism of Action: Targeting the SIK Kinase Family

This compound exerts its biological effects through the direct inhibition of the kinase activity of SIK1, SIK2, and SIK3.[1][2][3][4][5] Its mechanism involves binding to the ATP-binding pocket of the SIK kinase domain. This binding is facilitated by the presence of a threonine residue at the "gatekeeper" position within the active site of SIKs, which creates a small hydrophobic pocket that can be effectively targeted by the inhibitor.[4][6] This structural feature provides a degree of selectivity for SIKs over other members of the AMPK-related kinase subfamily, which typically possess a bulkier hydrophobic residue (such as methionine or leucine) at the gatekeeper position.[4]

On-Target Activity

This compound exhibits nanomolar potency against all three SIK isoforms, with the highest affinity for SIK1.

| Target | IC50 (nM) | Assay Type |

| SIK1 | 0.92 | Cell-free |

| SIK2 | 6.6 | Cell-free |

| SIK3 | 9.6 | Cell-free |

Data compiled from multiple sources.[1][3][5][7]

Off-Target Activity

While demonstrating high potency for SIKs, this compound has been shown to inhibit other protein tyrosine kinases that also possess a threonine gatekeeper residue. It is crucial for researchers to consider these off-target effects when interpreting experimental results.

| Target Family | Specific Kinases | IC50 (nM) |

| Src Family | Src, Lck, Yes | - |

| Tec Family | BTK | - |

| Receptor Tyrosine Kinases | FGFRs, Ephrin receptors | - |

| AMPK-related Kinase | NUAK2 | 145 |

| AMPK | - | 4500 |

Downstream Signaling Pathways

The primary downstream effect of SIK inhibition by this compound is the modulation of the phosphorylation status and cellular localization of the CREB-regulated transcription coactivators (CRTCs), particularly CRTC3.

Caption: SIK Signaling Pathway Inhibition by this compound.

In unstimulated cells or under pro-inflammatory conditions, SIKs phosphorylate CRTC3. This phosphorylation event creates a binding site for 14-3-3 proteins, which sequester CRTC3 in the cytoplasm, preventing it from influencing gene transcription.

Upon inhibition of SIKs by this compound, CRTC3 remains dephosphorylated. This allows it to translocate to the nucleus, where it acts as a co-activator for the transcription factor CREB (cAMP response element-binding protein). The CRTC3-CREB complex then drives the transcription of target genes, most notably Interleukin-10 (IL-10), a potent anti-inflammatory cytokine.[9] Concurrently, the inhibition of SIKs leads to a suppression of pro-inflammatory cytokine production, such as TNF-α, IL-6, and IL-12. This dual action effectively reprograms macrophages from a pro-inflammatory (M1) to a regulatory (M2) phenotype.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol is adapted for determining the IC50 of this compound against SIK isoforms.

Caption: Workflow for In Vitro Kinase Inhibition Assay.

Materials:

-

Recombinant human SIK1, SIK2, or SIK3 enzyme

-

Kinase substrate (e.g., Amara Peptide, 1 mg/ml)

-

ATP (500 µM stock)

-

This compound

-

Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% BSA, 0.01% Brij-35)

-

ADP-Glo™ Kinase Assay Kit

-

384-well white assay plates

Procedure:

-

Prepare this compound Dilutions: Prepare a serial dilution of this compound in kinase assay buffer with 1% DMSO.

-

Prepare Master Mix: For each reaction, prepare a master mix containing kinase assay buffer, 10 µM ATP, and 1 mg/ml Amara peptide substrate.

-

Set up the Reaction: In a 384-well plate, add 2.5 µl of the this compound dilution or vehicle (kinase assay buffer with 1% DMSO).

-

Add Kinase: Add 5 µl of diluted SIK enzyme (e.g., 1.25 ng/µl for SIK1) to each well, except for the "blank" wells. Add 5 µl of kinase assay buffer to the blank wells.

-

Initiate the Reaction: Add 2.5 µl of the substrate/ATP master mix to all wells to start the reaction.

-

Incubation: Incubate the plate at 30°C for 45 minutes.

-

Stop the Reaction: Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Develop Signal: Add 10 µl of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-45 minutes.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.[2][10][11]

Cellular Assay for IL-10 Production in Macrophages

This protocol describes how to measure the effect of this compound on IL-10 secretion from lipopolysaccharide (LPS)-stimulated macrophages.

Caption: Workflow for Macrophage IL-10 Production Assay.

Materials:

-

Macrophage cell line (e.g., RAW264.7) or primary bone marrow-derived macrophages (BMDMs)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and antibiotics)

-

This compound

-

Lipopolysaccharide (LPS)

-

Human or mouse IL-10 ELISA kit

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed macrophages in a 96-well plate at a density of 0.5 x 10^5 cells per well and allow them to adhere overnight.

-

Pre-treatment: The next day, replace the medium with fresh medium containing various concentrations of this compound or vehicle (DMSO). Incubate for 1-2 hours.

-

Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL.

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

-

Supernatant Collection: Carefully collect the cell culture supernatant from each well.

-

ELISA: Perform the IL-10 ELISA on the collected supernatants according to the manufacturer's instructions. This typically involves adding the supernatant to an antibody-coated plate, followed by incubation with a detection antibody and a substrate solution.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Generate a standard curve using the recombinant IL-10 standards provided in the ELISA kit. Use the standard curve to calculate the concentration of IL-10 in each sample.[12][13][14][15]

Western Blot Analysis of CRTC3 Phosphorylation

This protocol details the detection of changes in the phosphorylation state of CRTC3 in response to this compound treatment.

Materials:

-

Macrophage cells

-

This compound

-

LPS

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-CRTC3 (specific for the SIK phosphorylation site) and anti-total-CRTC3

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Culture and treat macrophage cells with this compound and/or LPS as described in the IL-10 production assay.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein from each sample with Laemmli sample buffer and boil for 5-10 minutes.

-

SDS-PAGE: Separate the protein samples on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (anti-phospho-CRTC3 or anti-total-CRTC3) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 5-10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize the phospho-CRTC3 signal to the total CRTC3 signal to determine the change in phosphorylation.[16][17][18][19]

Conclusion

This compound is a valuable research tool for investigating the roles of the SIK kinase family in various biological processes. Its potent and selective inhibition of SIKs leads to the dephosphorylation and nuclear translocation of CRTC3, resulting in the upregulation of the anti-inflammatory cytokine IL-10 and the suppression of pro-inflammatory mediators. The detailed experimental protocols provided in this guide will enable researchers to effectively utilize this compound to further elucidate the intricate signaling pathways regulated by SIKs and to explore the therapeutic potential of SIK inhibition in inflammatory and autoimmune diseases. Researchers should remain mindful of the known off-target effects of this compound and consider appropriate control experiments to ensure the specific contribution of SIK inhibition to their observations.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. This compound | SIK | TargetMol [targetmol.com]

- 4. selleckchem.com [selleckchem.com]

- 5. apexbt.com [apexbt.com]

- 6. The structures of salt-inducible kinase 3 in complex with inhibitors reveal determinants for binding and selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. axonmedchem.com [axonmedchem.com]

- 8. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 9. researchgate.net [researchgate.net]

- 10. promega.com [promega.com]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. Interleukin-10 Expression in Macrophages during Phagocytosis of Apoptotic Cells Is Mediated by the TALE homeoproteins Pbx-1 and Prep-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. IL-10 Production in Macrophages Is Regulated by a TLR-Driven CREB-Mediated Mechanism That Is Linked to Genes Involved in Cell Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 15. embopress.org [embopress.org]

- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 17. origene.com [origene.com]

- 18. ptglab.com [ptglab.com]

- 19. Tips for Western Blot of Phosphorylated Protein [novusbio.com]

The Discovery and Development of HG-9-91-01: A Pan-Inhibitor of Salt-Inducible Kinases

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of HG-9-91-01, a potent, first-generation pan-inhibitor of the Salt-Inducible Kinase (SIK) family. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of SIK inhibition and the application of chemical probes like this compound to dissect SIK signaling pathways.

Introduction to Salt-Inducible Kinases (SIKs)

The Salt-Inducible Kinase (SIK) family, comprising SIK1, SIK2, and SIK3, are members of the AMP-activated protein kinase (AMPK)-related serine/threonine kinase family. SIKs are key regulators of various physiological processes, including metabolism, inflammation, and melanogenesis. They exert their effects primarily through the phosphorylation of transcriptional co-activators, most notably the CREB-regulated transcription co-activators (CRTCs) and Class IIa histone deacetylases (HDACs). Phosphorylation by SIKs leads to the cytoplasmic sequestration of these co-activators, thereby repressing the transcription of their target genes. The discovery of potent and selective SIK inhibitors has been a significant advancement in the study of SIK biology and has opened new avenues for therapeutic intervention in a range of diseases.

Discovery of this compound

This compound emerged from a screening campaign aimed at identifying potent inhibitors of the SIK family. While a detailed public account of the initial medicinal chemistry efforts leading to its discovery is not extensively documented, the development of related pyrimidine-based kinase inhibitors suggests a focused approach on this scaffold. Structure-activity relationship (SAR) studies of analogous compounds have highlighted the importance of specific substitutions on the pyrimidine core for achieving high potency and selectivity against SIKs.

Mechanism of Action

This compound is an ATP-competitive inhibitor that targets the kinase domain of SIKs. Its high potency is attributed to its ability to not only occupy the ATP-binding site but also a small, adjacent hydrophobic pocket. This pocket is accessible in SIKs due to the presence of a relatively small gatekeeper residue (threonine). This structural feature provides a basis for its selectivity over other members of the AMPK-related kinase subfamily, which typically possess larger gatekeeper residues like methionine or leucine.

In Vitro Potency and Selectivity

This compound is a potent pan-inhibitor of all three SIK isoforms, with IC50 values in the low nanomolar range.

| Target | IC50 (nM) |

| SIK1 | 0.92[1][2] |

| SIK2 | 6.6[1][2][3] |

| SIK3 | 9.6[1][2][3] |

Off-Target Profile: While highly potent against SIKs, this compound also exhibits activity against other kinases that share a similar gatekeeper residue. This includes members of the Src family (Src, Lck, Yes), BTK, and FGF and Ephrin receptors[1]. However, it displays high selectivity against other AMPK-related kinases.

The SIK Signaling Pathway

The SIK signaling pathway is a crucial regulator of gene expression in response to various extracellular signals.

Caption: SIK Signaling Pathway and the inhibitory action of this compound.

Pathway Description:

-

Upstream Activation: SIKs are constitutively activated by Liver Kinase B1 (LKB1) through phosphorylation. Calcium/calmodulin-dependent protein kinases (CaMKs) can also activate SIKs.

-

Upstream Inhibition: G-protein coupled receptor (GPCR) signaling can lead to an increase in cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). PKA then phosphorylates and inhibits SIK activity.

-

Downstream Effects: Active SIKs phosphorylate CRTCs and Class IIa HDACs. This phosphorylation creates a binding site for 14-3-3 proteins, which sequester CRTCs and HDACs in the cytoplasm, preventing them from regulating gene expression in the nucleus.

-

Effect of this compound: By inhibiting SIKs, this compound prevents the phosphorylation of CRTCs and HDACs. This allows them to translocate to the nucleus and modulate the expression of target genes. A key outcome of this in immune cells is the increased production of the anti-inflammatory cytokine IL-10 and suppression of pro-inflammatory cytokines.

Experimental Protocols

In Vitro SIK Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is a general guideline for determining the IC50 of a compound against SIKs using a luminescence-based ADP detection assay.

Materials:

-

Recombinant human SIK1, SIK2, or SIK3 enzyme

-

Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ATP

-

SIK substrate peptide (e.g., a peptide derived from a known SIK substrate)

-

This compound or other test compounds

-

ADP-Glo™ Kinase Assay kit (Promega)

-

White, opaque 96- or 384-well plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%).

-

Kinase Reaction:

-

Add kinase buffer, SIK enzyme, and the substrate peptide to the wells of the plate.

-

Add the serially diluted this compound or control (DMSO vehicle) to the appropriate wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

-

ADP Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

-

Convert the ADP generated during the kinase reaction to ATP by adding the Kinase Detection Reagent. Incubate at room temperature for 30 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate reader.

-

The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

-

Caption: Workflow for a typical in vitro SIK inhibition assay.

Macrophage IL-10 Production Assay

This protocol describes a cell-based assay to measure the effect of this compound on IL-10 production in macrophages.

Materials:

-

Macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages (BMDMs)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Lipopolysaccharide (LPS) or other TLR agonist

-

ELISA kit for mouse IL-10

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed macrophages in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.

-

Stimulation: Stimulate the cells with a TLR agonist such as LPS (e.g., 100 ng/mL) for 18-24 hours.

-

Supernatant Collection: After the incubation period, centrifuge the plate and carefully collect the cell culture supernatants.

-

ELISA: Measure the concentration of IL-10 in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Plot the IL-10 concentration against the concentration of this compound to determine the dose-dependent effect of the inhibitor on IL-10 production.

Preclinical Pharmacology

In Vitro Pharmacology

In various cell-based assays, this compound has been shown to modulate immune responses consistent with SIK inhibition. In macrophages and dendritic cells stimulated with TLR agonists, this compound enhances the production of the anti-inflammatory cytokine IL-10 while suppressing the secretion of pro-inflammatory cytokines such as TNF-α and IL-12[1].

Pharmacokinetics

Pharmacokinetic studies in mice revealed that this compound has poor in vivo properties. It is highly serum-bound (>99%) and is rapidly metabolized by mouse liver microsomes, with a short half-life of approximately 11 minutes[1]. These characteristics make it unsuitable for direct use in animal models requiring sustained exposure. This limitation spurred the development of second-generation SIK inhibitors with improved pharmacokinetic profiles.

In Vivo Efficacy

Despite its poor pharmacokinetics, some in vivo studies have demonstrated the efficacy of this compound when administered under specific experimental conditions. For instance, intraperitoneal administration of this compound has been shown to ameliorate disease severity in mouse models of colitis, which was associated with increased colonic IL-10 and reduced pro-inflammatory cytokines. It has also shown protective effects in a mouse model of sepsis-associated cognitive dysfunction. More recently, this compound was identified in a screen for compounds that induce β-cell proliferation, a potentially valuable effect for diabetes treatment[4].

Clinical Development

To date, there is no publicly available information on clinical trials involving this compound. Its suboptimal pharmacokinetic profile likely precluded its advancement into clinical development. However, the promising preclinical findings with this compound have paved the way for the development of next-generation SIK inhibitors with improved drug-like properties that are currently being investigated in clinical settings for various inflammatory and autoimmune diseases.

Conclusion

This compound has been an invaluable chemical probe for elucidating the biological roles of the SIK family of kinases. Its high potency and well-characterized mechanism of action have enabled researchers to dissect the SIK signaling pathway and understand its importance in regulating inflammation and other physiological processes. While its poor pharmacokinetic properties have limited its direct therapeutic application, the knowledge gained from studies with this compound has been instrumental in guiding the discovery and development of a new generation of SIK inhibitors with therapeutic potential. This technical guide provides a solid foundation for researchers and drug developers working in this exciting and rapidly evolving field.

References

HG-9-91-01: A Comprehensive Target Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

HG-9-91-01 is a potent, ATP-competitive small molecule inhibitor of the Salt-Inducible Kinase (SIK) family of serine/threonine kinases, which includes SIK1, SIK2, and SIK3.[1][2][3] These kinases are members of the AMP-activated protein kinase (AMPK) family and play crucial roles in regulating various physiological processes, including macrophage polarization, gluconeogenesis, and lipogenesis, primarily through the phosphorylation and subsequent cytoplasmic sequestration of CREB-regulated transcription coactivators (CRTCs).[3][4][5] By inhibiting SIKs, this compound prevents the phosphorylation of CRTCs, allowing their translocation to the nucleus where they co-activate CREB-dependent gene transcription. This mechanism of action has generated significant interest in this compound as a tool compound for studying SIK signaling and as a potential therapeutic agent for inflammatory diseases and metabolic disorders. This technical guide provides an in-depth overview of the target selectivity profile of this compound, detailed experimental protocols for assessing its activity, and visualizations of its mechanism of action.

Target Selectivity Profile

This compound exhibits high potency against all three SIK isoforms, with IC50 values in the low nanomolar range.[1][6][7] Its selectivity has been assessed against a panel of other kinases, revealing a degree of off-target activity, particularly against kinases possessing a threonine residue at the gatekeeper position.

Primary Targets: Salt-Inducible Kinases (SIKs)

The inhibitory potency of this compound against the three SIK isoforms is summarized in the table below.

| Target | IC50 (nM) | Assay Type |

| SIK1 | 0.92 | Cell-free |

| SIK2 | 6.6 | Cell-free |

| SIK3 | 9.6 | Cell-free |

| Data sourced from multiple references.[1][2][6] |

Off-Target Selectivity

| Target | IC50 (nM) | Assay Type |

| NUAK2 | 145 | In vitro kinase assay |

| AMPK | 4500 | Cell-free assay |

| Src family (Src, Lck, Yes) | Not Reported | - |

| BTK | Not Reported | - |

| FGFRs | Not Reported | - |

| Ephrin receptors | Not Reported | - |

| Data sourced from multiple references.[1][8] |

Mechanism of Action: SIK Signaling Pathway

This compound functions by competitively binding to the ATP-binding pocket of SIKs.[1] This prevents the SIK-mediated phosphorylation of CRTCs. In their unphosphorylated state, CRTCs can translocate from the cytoplasm to the nucleus, where they bind to and co-activate the transcription factor CREB, leading to the expression of CREB-target genes.

Caption: SIK inhibition by this compound leads to CRTC dephosphorylation and nuclear translocation.

Experimental Protocols

The following provides a detailed methodology for a typical in-vitro kinase inhibition assay to determine the IC50 value of this compound. This protocol is based on the principles of the ADP-Glo™ Kinase Assay.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

1. Objective: To determine the concentration of this compound required to inhibit 50% of the activity of a target kinase (e.g., SIK1, SIK2, SIK3).

2. Materials:

-

Recombinant human kinase (e.g., SIK1, SIK2, or SIK3)

-

Kinase-specific peptide substrate

-

This compound

-

ATP

-

Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96-well or 384-well plates

-

Multichannel pipettes

-

Plate reader capable of measuring luminescence

3. Experimental Workflow:

Caption: Workflow for determining kinase inhibition using the ADP-Glo™ assay.

4. Detailed Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in 100% DMSO.

-

Prepare the kinase reaction buffer.

-

Prepare working solutions of the kinase and substrate in the reaction buffer.

-

Prepare a working solution of ATP in the reaction buffer. The final ATP concentration in the assay should be at or near the Km for the specific kinase.

-

-

Assay Protocol:

-

Perform serial dilutions of the this compound stock solution in kinase reaction buffer. Include a DMSO-only control (vehicle control).

-

Add the diluted this compound or vehicle control to the wells of the assay plate.

-

Add the kinase and substrate mixture to each well.

-

Initiate the kinase reaction by adding the ATP solution to each well. The final reaction volume is typically 5-25 µL.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

Stop the kinase reaction by adding a volume of ADP-Glo™ Reagent equal to the reaction volume.

-

Incubate the plate at room temperature for 40 minutes to ensure complete ATP depletion.

-

Add a volume of Kinase Detection Reagent equal to twice the initial reaction volume. This reagent converts the ADP generated by the kinase reaction into ATP and provides the luciferase/luciferin for the detection reaction.

-

Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

-

Normalize the data by setting the vehicle control (no inhibitor) as 100% activity and a no-kinase control as 0% activity.

-

Plot the normalized kinase activity as a function of the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Conclusion

This compound is a highly potent inhibitor of the SIK family of kinases. Its selectivity profile indicates some off-target activity, particularly against kinases with a threonine gatekeeper residue. Researchers utilizing this compound as a chemical probe should be mindful of these potential off-target effects and consider using appropriate controls to ensure the observed phenotypes are attributable to SIK inhibition. The provided experimental protocol offers a robust method for quantifying the inhibitory activity of this compound and similar compounds. Further characterization of its kinome-wide selectivity will be beneficial for its continued use in both basic research and drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. interpriseusa.com [interpriseusa.com]

- 3. apexbt.com [apexbt.com]

- 4. selleckchem.com [selleckchem.com]

- 5. glpbio.com [glpbio.com]

- 6. axonmedchem.com [axonmedchem.com]

- 7. This compound | SIK | TargetMol [targetmol.com]

- 8. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

Technical Guide: HG-9-91-01, a Pan-Inhibitor of Salt-Inducible Kinases

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the small molecule inhibitor HG-9-91-01, focusing on its inhibitory activity against Salt-Inducible Kinases (SIKs), the experimental protocols for determining its potency, and the signaling pathways in which these kinases operate.

Introduction to this compound and Salt-Inducible Kinases

Salt-Inducible Kinases (SIKs) are a family of serine/threonine kinases belonging to the AMP-activated protein kinase (AMPK) family, comprising three isoforms: SIK1, SIK2, and SIK3. These kinases are key regulators of various physiological processes, including metabolism, immune response, and cellular proliferation. This compound is a potent, ATP-competitive pan-SIK inhibitor that has been instrumental in elucidating the biological roles of SIKs. It achieves its potency and selectivity by targeting not only the ATP-binding site but also an adjacent small hydrophobic pocket created by a threonine gatekeeper residue present in SIKs.

Inhibitory Potency of this compound

The half-maximal inhibitory concentration (IC50) values of this compound have been determined in cell-free biochemical assays, demonstrating nanomolar potency against all three SIK isoforms.

Table 1: IC50 Values of this compound for SIK Isoforms

| Kinase Target | IC50 (nM) |

| SIK1 | 0.92 |

| SIK2 | 6.6 |

| SIK3 | 9.6 |

Note: These values are derived from in vitro biochemical assays and represent the concentration of the inhibitor required to reduce the kinase's enzymatic activity by 50%.

Experimental Protocols: Determination of IC50 Values

The IC50 values for kinase inhibitors like this compound are typically determined using in vitro kinase inhibition assays. These assays measure the enzymatic activity of the kinase in the presence of varying concentrations of the inhibitor. Below is a representative protocol based on a common fluorescence-based assay format, such as LanthaScreen® or Z'-LYTE®.

Principle of the Assay

Fluorescence Resonance Energy Transfer (FRET) is a common principle for modern kinase assays. In a typical FRET-based kinase binding assay, a fluorescently labeled tracer that binds to the kinase's ATP pocket is used. When a europium-labeled anti-tag antibody also binds the kinase, FRET occurs between the europium donor and the tracer's acceptor fluorophore. A test compound that competes with the tracer for the ATP-binding site will disrupt FRET, leading to a decrease in the signal. This signal reduction is proportional to the inhibitory activity of the compound.

Materials

-

Recombinant human SIK1, SIK2, or SIK3 enzyme

-

Kinase buffer (e.g., HEPES-based buffer with MgCl2, Brij-35, and DTT)

-

ATP

-

Fluorescently labeled kinase tracer (ATP-competitive)

-

Europium-labeled anti-tag antibody (specific for the tag on the recombinant kinase)

-

This compound compound, serially diluted in DMSO

-

384-well microplates (low-volume, white or black)

-

Microplate reader capable of time-resolved FRET (TR-FRET)

Assay Procedure

-

Compound Preparation: A serial dilution of this compound is prepared in DMSO, typically starting from a high concentration (e.g., 10 mM) and performing 1:3 or 1:10 dilutions. These are then further diluted in the kinase buffer to a 4x final assay concentration.

-

Reagent Preparation:

-

Prepare a 2x kinase/antibody solution by diluting the SIK enzyme and the europium-labeled antibody in the kinase buffer to twice their final desired concentrations.

-

Prepare a 4x tracer solution by diluting the fluorescent tracer in the kinase buffer to four times its final desired concentration.

-

-

Assay Assembly:

-

Add 5 µL of the 4x serially diluted this compound or DMSO (as a control) to the wells of the 384-well plate.

-

Add 10 µL of the 2x kinase/antibody solution to all wells.

-

Initiate the binding reaction by adding 5 µL of the 4x tracer solution to all wells. The final volume in each well is 20 µL.

-

-

Incubation: The plate is incubated at room temperature for a specified period, typically 60 minutes, to allow the binding reaction to reach equilibrium. The plate should be protected from light.

-

Data Acquisition: The plate is read on a TR-FRET-capable microplate reader. The instrument is configured to excite the europium donor (e.g., at 340 nm) and measure the emission from both the donor (e.g., at 615 nm) and the acceptor fluorophore (e.g., at 665 nm).

-

Data Analysis:

-

The ratio of the acceptor to donor emission is calculated for each well.

-

The percentage of inhibition is determined by normalizing the data to high controls (no inhibitor, 0% inhibition) and low controls (no kinase activity, 100% inhibition).

-

The IC50 value is calculated by fitting the percent inhibition versus the logarithm of the inhibitor concentration to a sigmoidal dose-response curve (four-parameter logistic fit) using appropriate software (e.g., GraphPad Prism).

-

SIK Signaling Pathways

SIKs are central nodes in signaling networks that translate extracellular cues into transcriptional responses. This compound, by inhibiting SIKs, modulates these pathways.

Core SIK Signaling Cascade

The canonical SIK signaling pathway involves upstream activation by Liver Kinase B1 (LKB1) and downstream phosphorylation of transcriptional co-activators.

-

Upstream Activation: SIKs are activated through phosphorylation of a conserved threonine residue in their activation loop by the master upstream kinase LKB1.

-

Inhibition by PKA: Elevated intracellular cyclic AMP (cAMP) levels activate Protein Kinase A (PKA), which in turn phosphorylates SIKs. This phosphorylation creates docking sites for 14-3-3 proteins, leading to the inhibition of SIK catalytic activity.

-

Downstream Substrates: Active SIKs phosphorylate and thereby inactivate two major classes of transcriptional co-activators:

-

CREB-Regulated Transcription Co-activators (CRTCs): Phosphorylated CRTCs are bound by 14-3-3 proteins and sequestered in the cytoplasm.

-

Class IIa Histone Deacetylases (HDACs): Similarly, phosphorylation by SIKs leads to the cytoplasmic retention of Class IIa HDACs (HDAC4, 5, 7, 9).

-

-

Effect of Inhibition: Inhibition of SIKs by this compound prevents the phosphorylation of CRTCs and Class IIa HDACs. These dephosphorylated co-activators then translocate to the nucleus, where they associate with transcription factors (like CREB and MEF2, respectively) to drive the expression of target genes. For instance, in macrophages, this leads to increased production of the anti-inflammatory cytokine IL-10.

The Core Downstream Signaling Pathways of HG-9-91-01: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

HG-9-91-01 is a potent and highly selective pan-inhibitor of Salt-Inducible Kinases (SIKs), demonstrating significant therapeutic potential in inflammatory diseases and oncology. Its mechanism of action, centered on the competitive inhibition of the ATP-binding site of SIKs, triggers a cascade of downstream signaling events that modulate cellular function in a context-dependent manner. This technical guide provides a comprehensive overview of the core downstream signaling pathways affected by this compound, with a focus on the CRTC3/CREB pathway in macrophages, the PI3K/Akt pathway in adipocytes and cancer cells, and the Wnt/β-catenin pathway in breast cancer. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling cascades to facilitate a deeper understanding for researchers and drug development professionals.

Introduction

This compound has emerged as a critical tool for elucidating the physiological and pathological roles of the SIK family of kinases (SIK1, SIK2, and SIK3). These kinases are key regulators of various cellular processes, and their inhibition by this compound leads to profound changes in gene expression and cellular phenotype. This guide will explore the primary signaling conduits through which this compound exerts its effects, providing a foundational resource for further investigation and therapeutic development.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound activity.

Table 1: In Vitro Kinase Inhibitory Activity of this compound [1][2][3]

| Target Kinase | IC₅₀ (nM) | Assay Type |

| SIK1 | 0.92 | Cell-free |

| SIK2 | 6.6 | Cell-free |

| SIK3 | 9.6 | Cell-free |

| AMPK | 4500 | Cell-free |

Table 2: Cellular Activity of this compound [2]

| Cellular Effect | EC₅₀ (nM) | Cell Type |

| Potentiation of zymosan-induced IL-10 production | ~200 | Bone Marrow-Derived Dendritic Cells (BMDCs) |

Table 3: Off-Target Kinase Inhibition Profile of this compound [1][2][3]

| Off-Target Kinase Family | Notable Members Inhibited |

| Src family | Src, Lck, Yes |

| Tec family | BTK |

| Receptor Tyrosine Kinases | FGFRs, Ephrin receptors |

Core Downstream Signaling Pathways

The CRTC3/CREB Pathway in Macrophages

In myeloid cells, particularly macrophages, this compound modulates the inflammatory response by impacting the SIK-CRTC3-CREB signaling axis. SIKs normally phosphorylate and sequester the CREB coactivator, CRTC3, in the cytoplasm. Inhibition of SIKs by this compound leads to the dephosphorylation of CRTC3, its translocation to the nucleus, and subsequent coactivation of CREB-mediated transcription. A primary outcome of this pathway's activation is the potentiation of anti-inflammatory cytokine Interleukin-10 (IL-10) production, while concurrently suppressing pro-inflammatory cytokines.[4][5][6]

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | SIK | TargetMol [targetmol.com]

- 4. Phosphorylation of CRTC3 by the salt-inducible kinases controls the interconversion of classically activated and regulatory macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phosphorylation of CRTC3 by the salt-inducible kinases controls the interconversion of classically activated and regulatory macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound Attenuates Murine Experimental Colitis by Promoting Interleukin-10 Production in Colonic Macrophages Through the SIK/CRTC3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The SIK Inhibitor HG-9-91-01: A Potent Inducer of IL-10 Production

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The regulation of cytokine production is a cornerstone of immunological research and therapeutic development. Interleukin-10 (IL-10) is a potent anti-inflammatory cytokine that plays a crucial role in maintaining immune homeostasis. The small molecule HG-9-91-01 has emerged as a powerful tool for studying and modulating IL-10 production. This technical guide provides a comprehensive overview of this compound, its mechanism of action in regulating IL-10, and detailed experimental protocols for its use. This compound is a highly selective and potent inhibitor of Salt-Inducible Kinases (SIKs), a family of serine/threonine kinases comprising SIK1, SIK2, and SIK3. By inhibiting SIKs, this compound initiates a signaling cascade that leads to the robust production of IL-10 in immune cells, particularly macrophages and dendritic cells. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the SIK pathway to enhance anti-inflammatory responses.

Mechanism of Action: The SIK-CRTC-CREB Signaling Axis

This compound exerts its effects on IL-10 production by targeting the Salt-Inducible Kinases (SIKs). SIKs act as a crucial molecular switch in regulating the activity of CREB-regulated transcription coactivators (CRTCs). In a resting state, SIKs phosphorylate CRTCs, leading to their sequestration in the cytoplasm and preventing their nuclear translocation.

Upon inhibition of SIKs by this compound, CRTCs remain dephosphorylated and are free to translocate to the nucleus.[1][2][3] In the nucleus, CRTCs associate with the transcription factor cAMP response element-binding protein (CREB). This CRTC-CREB complex then binds to specific DNA sequences in the promoter region of target genes, including the gene encoding for IL-10, thereby initiating their transcription.[1][2][3][4] The result is a significant increase in the production and secretion of IL-10.[5][6][7][8][9] Notably, there is a strong correlation between the potency of SIK2 inhibition and the enhancement of IL-10 production.[6][7][9]

Quantitative Data

The inhibitory activity of this compound on SIK isoforms and its effect on IL-10 production have been quantified in several studies. The following tables summarize the key quantitative data.

Table 1: Inhibitory Activity of this compound against SIK Isoforms

| Target | IC50 (nM) |

| SIK1 | 0.92[5][6][7] |

| SIK2 | 6.6[5][6][7] |

| SIK3 | 9.6[5][6][7] |

Table 2: Potentiation of IL-10 Production by this compound

| Cell Type | Stimulus | This compound Concentration | Effect on IL-10 | Reference |

| Bone Marrow-Derived Dendritic Cells (BMDCs) | Zymosan | ~200 nM (EC50) | Concentration-dependent potentiation | [6][7][9] |

| Macrophages | Lipopolysaccharide (LPS) | 500 nM | Increased IL-10 production | [5] |

| Colonic Macrophages (in vivo) | TNBS-induced colitis | 3, 10, or 30 mg/kg | Enhanced IL-10 expression | [10] |

Table 3: Effect of this compound on Pro-inflammatory Cytokine Production

| Cell Type | Stimulus | This compound Concentration | Effect on Pro-inflammatory Cytokines | Reference |

| Macrophages | LPS | 500 nM | Greatly suppressed secretion | [5] |

| Colonic Macrophages (in vivo) | TNBS-induced colitis | 3, 10, or 30 mg/kg | Downregulated IL-12 and TNF-α levels | [10] |

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the effect of this compound on IL-10 production.

In Vitro Treatment of Macrophages with this compound and LPS Stimulation

This protocol describes the treatment of macrophages with this compound followed by stimulation with lipopolysaccharide (LPS) to measure cytokine production.

Materials:

-

Bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW 264.7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and antibiotics)

-

This compound (stock solution in DMSO)

-

Lipopolysaccharide (LPS) from E. coli

-

Phosphate-buffered saline (PBS)

-

ELISA kit for IL-10 and other cytokines of interest (e.g., TNF-α, IL-6)

Procedure:

-

Cell Seeding: Seed macrophages in a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.

-

This compound Treatment: Prepare working solutions of this compound in complete culture medium. A final concentration of 500 nM is recommended.[5] An equivalent volume of DMSO should be used as a vehicle control.

-

Remove the old medium from the cells and add the medium containing this compound or DMSO.

-

Incubate the cells for 1 hour at 37°C in a humidified incubator with 5% CO2.[5]

-

LPS Stimulation: Prepare a working solution of LPS in complete culture medium. A final concentration of 100 ng/mL is commonly used.[5]

-

Add the LPS solution to the wells (except for the unstimulated control wells).

-

Incubate the cells for up to 24 hours.[5]

-

Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells.

-

Carefully collect the culture supernatants and store them at -80°C until cytokine analysis.

-

Cytokine Measurement: Measure the concentration of IL-10 and other cytokines in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

RNA Extraction and Quantitative PCR (qPCR) for IL-10 mRNA

This protocol details the measurement of IL-10 gene expression following treatment with this compound.

Materials:

-

Cells treated as described in Protocol 3.1

-

RNA extraction kit (e.g., RNeasy Micro Kit)

-

cDNA synthesis kit (e.g., iScript cDNA synthesis kit)

-

qPCR master mix (e.g., SsoFast EvaGreen Supermix)

-

Primers for IL-10 and a housekeeping gene (e.g., 18S or GAPDH)

Procedure:

-

Cell Lysis: After the desired stimulation time, wash the cells with PBS and lyse them directly in the well using the lysis buffer from the RNA extraction kit.

-

RNA Extraction: Proceed with RNA extraction according to the manufacturer's protocol.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR: Set up the qPCR reaction with the cDNA, qPCR master mix, and specific primers for IL-10 and the housekeeping gene.

-

Run the qPCR reaction on a real-time PCR instrument.

-

Data Analysis: Calculate the relative expression of the IL-10 gene using the Pfaffl method, normalizing to the expression of the housekeeping gene.[5]

Concluding Remarks

This compound is a valuable pharmacological tool for investigating the role of SIKs in regulating IL-10 production and inflammation. Its high potency and selectivity make it an ideal candidate for in vitro and potentially in vivo studies aimed at modulating the immune response. The detailed protocols and data presented in this guide provide a solid foundation for researchers to explore the therapeutic potential of SIK inhibition in inflammatory and autoimmune diseases. Further research is warranted to fully elucidate the in vivo efficacy and safety of this compound and other SIK inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The SIK1/CRTC2/CREB1 and TWIST1/PI3K/Akt/GSK3β signaling pathways mediated by microRNA-25-3p are altered in the schizophrenic rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Drosophila Salt-inducible Kinase (SIK) Regulates Starvation Resistance through cAMP-response Element-binding Protein (CREB)-regulated Transcription Coactivator (CRTC) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | SIK | TargetMol [targetmol.com]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. glpbio.com [glpbio.com]

Unveiling the Off-Target Landscape of HG-9-91-01: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

HG-9-91-01 has emerged as a potent, ATP-competitive inhibitor of Salt-Inducible Kinases (SIKs), with nanomolar efficacy against SIK1, SIK2, and SIK3.[1][2][3][4][5][6][7][8][9] This inhibitor has become a valuable tool in dissecting the roles of SIKs in various physiological and pathological processes. However, a thorough understanding of its kinase selectivity is paramount for the accurate interpretation of experimental results and for guiding its potential therapeutic applications. This technical guide provides an in-depth overview of the known off-target effects of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its target profile and the workflows used for its characterization.

Core Target and Off-Target Profile

This compound demonstrates high potency for the SIK family of kinases. Its inhibitory activity is most pronounced against SIK1, followed by SIK2 and SIK3. The mechanism of action involves targeting the ATP-binding site of these kinases.[4]

Beyond its intended targets, this compound has been shown to interact with a number of other kinases. This off-target activity is primarily directed towards protein tyrosine kinases that possess a threonine residue at the "gatekeeper" position within the ATP-binding pocket.[1][2] In contrast, it does not significantly inhibit other members of the AMPK-related kinase subfamily, which typically have a larger gatekeeper residue (methionine or leucine).[2][5]

Quantitative Analysis of Kinase Inhibition

The following table summarizes the known inhibitory activities of this compound against its primary targets and key off-target kinases.

| Kinase Target | IC50 (nM) | Kinase Family | Notes |

| SIK1 | 0.92 | CAMK | Primary Target[1][2][3][4][10] |

| SIK2 | 6.6 | CAMK | Primary Target[1][2][3][4] |

| SIK3 | 9.6 | CAMK | Primary Target[1][2][3][4] |

| NUAK2 | 145 | CAMK | Off-Target[10] |

| Src | - | Src Family | Identified as an off-target.[1][2][4] At 1 µM, this compound potently inhibits Src with less than 4% activity remaining.[6] |

| Lck | - | Src Family | Identified as an off-target.[1][2] |

| Yes | - | Src Family | Identified as an off-target.[1][2] |

| BTK | - | Tec Family | Identified as an off-target.[1][2][4] |

| FGF Receptors | - | Receptor Tyrosine Kinase | Identified as an off-target family.[1][2][4] |

| Ephrin Receptors | - | Receptor Tyrosine Kinase | Identified as an off-target family.[1][2][4] |

Note: The absence of a specific IC50 value indicates that while the kinase has been identified as an off-target, quantitative inhibition data was not available in the reviewed literature.

Signaling Pathway Context

To visualize the primary and off-target interactions of this compound, the following diagram illustrates its position within the broader kinase signaling landscape.

Caption: Primary and known off-target kinases of this compound.

Experimental Protocols for Kinase Inhibition Assays

The determination of kinase inhibition profiles, such as those for this compound, typically involves in vitro biochemical assays. While the specific protocols used for generating all the data on this compound are not exhaustively detailed in a single source, the following represents a generalized, yet detailed, methodology based on standard practices in the field for determining the IC50 of a kinase inhibitor.

Generalized In Vitro Kinase Assay Protocol (Biochemical)

This protocol outlines the key steps for measuring the inhibitory activity of a compound against a purified kinase.

1. Reagents and Materials:

- Kinase: Purified, recombinant kinase of interest.

- Substrate: A specific peptide or protein substrate for the kinase.

- ATP: Adenosine triphosphate, radio-labeled ([γ-³²P]ATP or [γ-³³P]ATP) or non-labeled, depending on the detection method.

- Inhibitor: this compound, dissolved in an appropriate solvent (e.g., DMSO).

- Kinase Assay Buffer: Typically contains a buffering agent (e.g., Tris-HCl), a divalent cation (e.g., MgCl₂), and other components to ensure optimal kinase activity.

- Detection Reagent: Dependent on the assay format (e.g., scintillation cocktail for radiometric assays, specific antibodies for ELISA-based methods, or fluorescent reagents for fluorescence polarization or TR-FRET assays).

- Microplates: 96-well or 384-well plates suitable for the chosen detection method.

2. Assay Procedure:

- Compound Preparation: A serial dilution of this compound is prepared in the kinase assay buffer. A vehicle control (e.g., DMSO) is also included.

- Reaction Mixture Preparation: The kinase and its substrate are pre-incubated in the kinase assay buffer in the wells of the microplate.

- Inhibitor Addition: The serially diluted this compound or vehicle control is added to the reaction mixture and incubated for a defined period (e.g., 10-30 minutes) at a controlled temperature (e.g., 30°C) to allow for inhibitor binding to the kinase.

- Initiation of Kinase Reaction: The kinase reaction is initiated by the addition of ATP. The final ATP concentration should be close to the Michaelis-Menten constant (Km) for the specific kinase to ensure accurate and comparable IC50 values.

- Reaction Incubation: The reaction is allowed to proceed for a predetermined time, ensuring that the reaction remains within the linear range of product formation.

- Reaction Termination: The reaction is stopped by the addition of a stop solution (e.g., a high concentration of EDTA to chelate Mg²⁺) or by spotting the reaction mixture onto a capture membrane.

- Detection and Quantification: The amount of phosphorylated substrate is measured.

- Radiometric Assay: The amount of incorporated radiolabeled phosphate is quantified using a scintillation counter.

- Fluorescence-Based Assays (TR-FRET, FP): Changes in fluorescence signal are measured using a plate reader with the appropriate filters.

- Luminescence-Based Assays (e.g., Kinase-Glo®): The amount of remaining ATP is quantified, which is inversely proportional to kinase activity.

3. Data Analysis:

- The raw data (e.g., counts per minute, fluorescence intensity) is converted to percentage of inhibition relative to the vehicle control.

- The percentage of inhibition is plotted against the logarithm of the inhibitor concentration.

- The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the kinase activity, is determined by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Workflow for Off-Target Kinase Profiling

The identification of the off-target profile of a kinase inhibitor is a critical step in its development and characterization. The following diagram illustrates a typical experimental workflow.

Caption: A typical workflow for identifying and validating off-target kinases.

Conclusion

This compound is a highly potent inhibitor of the SIK kinase family. While it exhibits a degree of selectivity, it is crucial for researchers to be aware of its off-target activities, particularly against Src family kinases, BTK, and certain receptor tyrosine kinases. The provided data and methodologies in this guide are intended to aid in the design of experiments and the interpretation of results when using this compound. For critical applications, it is recommended to use complementary approaches, such as structurally distinct inhibitors or genetic methods, to confirm that the observed biological effects are indeed mediated by the inhibition of SIKs. As with any small molecule inhibitor, a comprehensive understanding of its full kinase interaction profile is essential for its effective and appropriate use in research and drug development.

References

- 1. In vitro kinase assay [protocols.io]

- 2. assayquant.com [assayquant.com]

- 3. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Biochemical Kinase Assays | Thermo Fisher Scientific - DE [thermofisher.com]

- 8. glpbio.com [glpbio.com]

- 9. axonmedchem.com [axonmedchem.com]

- 10. caymanchem.com [caymanchem.com]

A Technical Guide to the Inhibition of Src Family Kinases by HG-9-91-01

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the compound HG-9-91-01, focusing on its inhibitory activity against Src Family Kinases (SFKs). While primarily recognized as a potent pan-inhibitor of Salt-Inducible Kinases (SIKs), this compound exhibits significant off-target activity against several protein tyrosine kinases, including key members of the Src family. This guide details its mechanism of action, presents available quantitative data, outlines relevant experimental protocols, and visualizes the associated signaling pathways and workflows.

Introduction and Mechanism of Action

This compound is a small molecule inhibitor originally developed for its high potency against the three isoforms of Salt-Inducible Kinase (SIK1, SIK2, and SIK3).[1][2][3][4][5] Its mechanism of action involves targeting the highly conserved ATP-binding site of the kinase domain.[2][5] Notably, the compound's efficacy is enhanced by its interaction with a small, adjacent hydrophobic pocket.[2][5]

The selectivity of this compound is largely dictated by the nature of the "gatekeeper" residue within the ATP-binding pocket. It potently inhibits kinases that possess a small threonine residue at this position, a characteristic feature of SIKs.[1][2][4][6] This structural feature is shared by several other kinase families, leading to predictable off-target activities. The Src Family Kinases, including Src, Lck, and Yes, also possess a threonine gatekeeper residue and are consequently inhibited by this compound.[1][2][4][6] In contrast, members of the closely related AMPK subfamily of kinases feature a larger hydrophobic residue (methionine or leucine) at the gatekeeper position, rendering them insensitive to the compound.[2]

Quantitative Inhibitory Activity

The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), determined through in vitro biochemical assays.

Primary Targets: Salt-Inducible Kinases (SIKs)

The compound shows nanomolar potency against all three SIK isoforms.

| Target Kinase | IC50 (nM) |

| SIK1 | 0.92 |

| SIK2 | 6.6 |

| SIK3 | 9.6 |

| (Data sourced from multiple consistent reports)[1][2][3][4][6] |

Off-Target Activity: Src Family Kinases (SFKs)

This compound is confirmed to be active against several members of the Src Family Kinases.[1][6][7] However, specific IC50 values for these interactions are not consistently reported in publicly available literature. A kinase panel screening indicated that at a concentration of 100 nM, this compound inhibited SFKs to a similar extent as its primary SIK targets.[7]

| Target Kinase | IC50 (nM) |

| Src | Not Reported in Cited Literature |

| Lck | Not Reported in Cited Literature |

| Yes | Not Reported in Cited Literature |

| (Qualitative inhibition confirmed)[1][6][7] |

Experimental Protocols

The following sections detail generalized, representative protocols for assessing the inhibitory activity of compounds like this compound against Src kinases, both in biochemical and cellular contexts.

In Vitro Biochemical Kinase Assay (Fluorescence-Based)

This protocol describes a non-radioactive, high-throughput method to determine the IC50 of an inhibitor against a purified kinase by measuring ADP production.

Objective: To quantify the dose-dependent inhibition of purified Src kinase by this compound.

Principle: The kinase reaction consumes ATP, producing ADP. The amount of ADP generated is proportional to kinase activity. An ADP-detecting reagent, often involving a coupled enzyme system or an ADP-specific antibody, produces a fluorescent signal that can be measured.

Materials:

-

Purified, active recombinant Src kinase.

-

Src-specific peptide substrate (e.g., Poly(Glu,Tyr) 4:1).[8]

-

This compound stock solution (e.g., 10 mM in DMSO).

-

Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[8]

-

ATP solution of known concentration.

-

ADP detection kit (e.g., Transcreener® ADP², ADP-Glo™).

-

Microplate reader with fluorescence detection capabilities (e.g., λEx = 535 nm / λEm = 587 nm).

-

384-well assay plates (low-volume, black).

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in kinase reaction buffer. Typically, an 11-point, 3-fold dilution series is created, starting from a high concentration (e.g., 100 µM). Include a DMSO-only control (0% inhibition) and a no-enzyme control (background).

-

Reaction Setup: To each well of the assay plate, add:

-

2.5 µL of the appropriate this compound dilution or control.

-

5.0 µL of a solution containing the Src kinase and peptide substrate in kinase buffer.

-

-

Initiation: Start the kinase reaction by adding 2.5 µL of ATP solution (final concentration should be at or near the Km for Src).

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a fixed period (e.g., 60 minutes).[8] The time should be within the linear range of the reaction.

-

Detection: Stop the reaction and initiate detection by adding 10 µL of the ADP detection reagent, as per the manufacturer's instructions.

-

Readout: Incubate for the recommended time to allow the detection signal to stabilize. Measure the fluorescence intensity on a compatible plate reader.

-

Data Analysis:

-

Subtract the background reading (no-enzyme control) from all other wells.

-

Normalize the data, setting the DMSO-only control as 0% inhibition and a high concentration of a known potent inhibitor (or no-ATP control) as 100% inhibition.

-

Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cellular Assay: Inhibition of Src Autophosphorylation

This protocol measures the ability of this compound to inhibit Src activity within a cellular context by quantifying the phosphorylation status of a key tyrosine residue.

Objective: To determine the cellular potency (IC50) of this compound by measuring its effect on Src autophosphorylation at Tyr416 in a relevant cell line.

Principle: The phosphorylation of tyrosine 416 (pY416) in the activation loop of Src is a hallmark of its active state. A reduction in pY416 levels in cells treated with an inhibitor indicates target engagement and inhibition. This can be measured using techniques like Western Blot or a sandwich ELISA.[9]

Materials:

-

A suitable cell line with detectable Src activity (e.g., 4T1 breast cancer cells, or MEFs overexpressing c-Src).[9]

-

Cell culture medium, serum, and supplements.

-

This compound stock solution.

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

Primary antibodies: Rabbit anti-phospho-Src (pY416) and Mouse anti-total-Src.

-

Secondary antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG.

-

SDS-PAGE gels and Western Blotting equipment.

-

ECL (Enhanced Chemiluminescence) substrate and imaging system.

-

Alternatively, a sandwich ELISA kit for phospho-Src (pY416).[9]

Procedure:

-

Cell Culture: Plate cells in 6-well plates and allow them to adhere and grow to approximately 80-90% confluency.

-

Compound Treatment: Prepare a dose-response series of this compound in serum-free or low-serum medium. Aspirate the growth medium from the cells and replace it with the medium containing the inhibitor or a vehicle control (DMSO).

-

Incubation: Incubate the cells for a defined period (e.g., 1-4 hours) at 37°C.

-

Cell Lysis: Place plates on ice, wash cells once with cold PBS, and then add ice-cold lysis buffer to each well. Scrape the cells, collect the lysate, and clarify by centrifugation.

-

Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading for the Western Blot.

-

Western Blotting:

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel.

-

Separate proteins by electrophoresis and transfer them to a PVDF membrane.

-

Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.

-

Incubate the membrane with the primary antibody against phospho-Src (pY416) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again, apply ECL substrate, and capture the chemiluminescent signal with an imager.

-

Strip the membrane and re-probe with an antibody for total Src as a loading control.

-

-

Data Analysis:

-

Quantify the band intensities for p-Src and total Src using densitometry software.

-

Calculate the ratio of p-Src to total Src for each treatment condition.

-

Normalize the ratios to the vehicle control (DMSO).

-

Plot the normalized p-Src/total Src ratio against the inhibitor concentration and fit the curve to determine the cellular IC50.

-

Signaling Pathways and Experimental Workflows

Visualizations created using Graphviz (DOT language) help to clarify complex biological pathways and experimental procedures.

Canonical Src Signaling Pathway

Src kinases are key nodes in signal transduction, typically activated by receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs). Once active, Src phosphorylates numerous downstream substrates, influencing critical cellular processes like proliferation, survival, and migration.

Inhibition of Src Pathway by this compound

This compound acts directly on Src, preventing its activation and the subsequent phosphorylation of its downstream targets, thereby blocking signals for proliferation and migration.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. axonmedchem.com [axonmedchem.com]

- 4. This compound - tcsc1749 - Taiclone [taiclone.com]

- 5. apexbt.com [apexbt.com]

- 6. This compound | SIK | TargetMol [targetmol.com]

- 7. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 8. bellbrooklabs.com [bellbrooklabs.com]

- 9. Development of a highly selective c-Src kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

Biochemical and cellular assays for HG-9-91-01 activity

An In-depth Technical Guide to Biochemical and Cellular Assays for HG-9-91-01 Activity

Introduction

This compound is a potent and selective inhibitor of the Salt-Inducible Kinase (SIK) family, which includes SIK1, SIK2, and SIK3.[1][2][3] These serine/threonine kinases are members of the AMP-activated protein kinase (AMPK)-related kinase family and play crucial roles in regulating various physiological processes, including metabolism, inflammation, and development.[4] this compound has emerged as a valuable chemical probe for elucidating the biological functions of SIKs.[5][6] It exerts its inhibitory effect by targeting the ATP-binding site of the kinases.[2][3] This guide provides a comprehensive overview of the key biochemical and cellular assays used to characterize the activity of this compound, complete with detailed experimental protocols and data presented for comparative analysis.

Biochemical Assays

Biochemical assays are fundamental for determining the direct inhibitory activity of this compound on its target kinases in a cell-free system. These assays are crucial for quantifying potency (e.g., IC50 values) and selectivity.

In Vitro Kinase Inhibition Assay

The potency of this compound against SIK isoforms is typically measured using in vitro kinase assays. These assays quantify the phosphorylation of a substrate peptide by the purified kinase enzyme in the presence of varying concentrations of the inhibitor.

Experimental Protocol: Caliper-Based Kinase Activity Assay

This protocol is adapted from methods used for measuring the inhibition of purified, recombinant human SIK2.[6]

-

Reaction Components:

-

Purified, recombinant human SIK enzyme (e.g., SIK1, SIK2, or SIK3).

-

Fluorescently labeled peptide substrate.

-

ATP.

-

Assay buffer (containing MgCl2, Brij-35, and DTT).

-

This compound (serially diluted in DMSO).

-

Stop buffer (containing EDTA).

-

-

Procedure:

-

Prepare a reaction mixture containing the SIK enzyme and the peptide substrate in the assay buffer.

-

Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at room temperature for a defined period (e.g., 60-90 minutes).

-

Terminate the reaction by adding the stop buffer.

-

The amounts of phosphorylated and unphosphorylated substrate are measured using a microfluidic capillary electrophoresis system (e.g., Caliper LabChip).

-

The percentage of kinase inhibition is calculated relative to the DMSO control.

-

IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Quantitative Data: Potency and Selectivity

This compound is a pan-SIK inhibitor, demonstrating high potency against all three SIK isoforms.[2][3][5] Its selectivity has been profiled against a panel of other kinases. While highly selective against the AMPK-related kinase subfamily, it does inhibit other protein tyrosine kinases that have a threonine residue at the gatekeeper position.[1][3]

| Target | IC50 (nM) | Assay Type | Reference |

| SIK1 | 0.92 | Cell-free kinase assay | [1][2][3] |

| SIK2 | 6.6 | Cell-free kinase assay | [1][2][3] |

| SIK3 | 9.6 | Cell-free kinase assay | [1][2][3] |

| AMPK | 4500 | Cell-free assay | [1] |

| NUAK2 | 145 | Not specified | [7] |

| Off-Target Kinases Inhibited |

| Src family members (Src, Lck, Yes) |

| BTK |

| FGF receptors |

| Ephrin receptors |

Table 1: Biochemical potency and selectivity of this compound.

Cellular Assays

Cellular assays are essential for evaluating the effects of this compound in a biological context. These assays measure the downstream consequences of SIK inhibition in various cell types.

Macrophage and Dendritic Cell Activation Assays

A key cellular effect of SIK inhibition is the modulation of the immune response, particularly the production of cytokines by macrophages and dendritic cells.[2][8]

Experimental Protocol: Cytokine Production in Bone Marrow-Derived Macrophages (BMDMs)

This protocol describes the treatment of macrophages to measure the effect of this compound on cytokine production following stimulation with a Toll-like receptor (TLR) agonist like lipopolysaccharide (LPS).[3]

-

Cell Culture:

-

Differentiate bone marrow cells from mice into macrophages (BMDMs) using M-CSF.

-

Plate the BMDMs in appropriate culture plates.

-

-

Treatment and Stimulation:

-

Cytokine Measurement:

-

Collect the cell culture supernatants.

-

Measure the concentration of cytokines (e.g., IL-10, TNF-α, IL-6, IL-12) using methods such as ELISA, Cytometric Bead Array (CBA), or Luminex assays.[6]

-

-

Gene Expression Analysis (Optional):

CRTC Phosphorylation and Localization

SIKs phosphorylate and regulate the subcellular localization of CREB-regulated transcription coactivators (CRTCs).[4] Inhibition of SIKs leads to the dephosphorylation and nuclear translocation of CRTCs.

Experimental Protocol: Western Blotting for CRTC/HDAC Phosphorylation

This protocol is used to detect changes in the phosphorylation status of SIK substrates like CRTCs or histone deacetylases (HDACs).[6]

-

Cell Treatment and Lysis:

-

SDS-PAGE and Western Blotting:

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies specific for the phosphorylated form of the substrate (e.g., anti-phospho-HDAC5 Ser259) and the total protein as a loading control.[6]

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities to determine the ratio of phosphorylated to total protein.[6]

-

Quantitative Data: Cellular Activity

The cellular activity of this compound is characterized by its effects on various signaling pathways and cellular functions.

| Cellular Effect | Cell Type | Metric | Value | Reference |

| Potentiation of IL-10 production | Zymosan-stimulated BMDCs | EC50 | ~200 nM | [1] |

| Suppression of pro-inflammatory cytokines | LPS-stimulated macrophages | - | - | [3][4] |

| Increased glucose production | Not specified | - | Dose-dependent | [1] |

| Reduced osteoclast differentiation | RAW264.7 cells | - | - | [8] |

Table 2: Cellular activities of this compound.

Signaling Pathways and Experimental Workflows